molecular formula C14H16N6O2 B5350506 2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide

2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide

Cat. No.: B5350506
M. Wt: 300.32 g/mol
InChI Key: CMYCSDSJPLMCAZ-UHFFFAOYSA-N
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Description

2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazo[1,2-a][1,3,5]triazine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carboxylic acid derivative can lead to the formation of the desired compound through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine have been reported to facilitate the amidation process, resulting in high yields . The use of green chemistry principles, such as employing environmentally benign solvents and reagents, is also gaining traction in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide apart is its specific structural features, which confer unique binding properties and biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in research and therapeutic applications .

Properties

IUPAC Name

2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-18(2)11-16-12-19(8-9-20(12)14(22)17-11)13(21)15-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYCSDSJPLMCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)N2CCN(C2=N1)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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